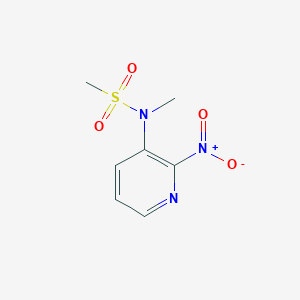
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide, also known as NMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide involves the inhibition of various enzymes and ion channels. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has also been shown to modulate the function of ion channels, which are proteins that allow ions to pass through cell membranes.
Biochemical and Physiological Effects:
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to modulate the function of neurons in the brain. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and ion channels, allowing researchers to study their function more effectively. However, one limitation of using N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide in scientific research. One area of interest is its potential use in the treatment of cancer and neurodegenerative diseases. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and to modulate the function of neurons in the brain, making it a promising candidate for further research. Another area of interest is the development of more specific and less toxic derivatives of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide, which may have broader applications in scientific research.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide involves the reaction of 2-nitro-3-pyridinecarboxaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide.
Applications De Recherche Scientifique
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, and to modulate the function of ion channels. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has also been used to study the role of certain proteins in cancer and neurodegenerative diseases.
Propriétés
Nom du produit |
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide |
|---|---|
Formule moléculaire |
C7H9N3O4S |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
N-methyl-N-(2-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H9N3O4S/c1-9(15(2,13)14)6-4-3-5-8-7(6)10(11)12/h3-5H,1-2H3 |
Clé InChI |
LDQYCZBYWGAOCG-UHFFFAOYSA-N |
SMILES |
CN(C1=C(N=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
SMILES canonique |
CN(C1=C(N=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)

![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)